

# Spectroscopic and Structural Elucidation of Anigorufone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Anigorufone is a naturally occurring phenylphenalenone, a class of polycyclic aromatic compounds known for their vibrant colors and diverse biological activities. With the molecular formula C<sub>19</sub>H<sub>12</sub>O<sub>2</sub> and a molecular weight of 272.3 g/mol , its systematic IUPAC name is 2-hydroxy-9-phenyl-1H-phenalen-1-one.[1] First isolated from the roots of the Australian kangaroo paw plant, Anigozanthos rufus, Anigorufone has since been identified in other plant species.[2] This technical guide provides a comprehensive overview of the spectroscopic data of Anigorufone, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to support its identification, characterization, and further investigation in drug discovery and development.

## **Spectroscopic Data**

The structural elucidation of **Anigorufone** relies on a combination of spectroscopic techniques, primarily NMR and MS. While a complete, officially published dataset of raw spectra can be elusive, the following tables summarize the expected and reported spectroscopic data based on available information and analysis of related compounds.

#### Nuclear Magnetic Resonance (NMR) Spectroscopy Data



NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The following tables present the anticipated <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **Anigorufone**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Anigorufone** 

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~ 7.0-7.2	d	~ 8.0
H-4	~ 7.8-8.0	t	~ 7.5
H-5	~ 7.5-7.7	d	~ 7.5
H-6	~ 8.0-8.2	d	~ 8.0
H-7	~ 7.6-7.8	t	~ 7.8
H-8	~ 8.2-8.4	d	~ 7.8
H-2'	~ 7.4-7.6	m	_
H-3'	~ 7.3-7.5	m	_
H-4'	~ 7.3-7.5	m	_
H-5'	~ 7.3-7.5	m	_
H-6'	~ 7.4-7.6	m	_
2-OH	~ 5.0-6.0	br s	

Note: The chemical shifts are predicted based on the analysis of closely related phenylphenalenone structures. The exact values may vary depending on the solvent and experimental conditions.

Table 2: 13C NMR Spectroscopic Data for Anigorufone



Position	Chemical Shift (δ, ppm)
C-1	~ 185.0
C-2	~ 160.0
C-3	~ 110.0
C-3a	~ 135.0
C-4	~ 128.0
C-5	~ 125.0
C-6	~ 130.0
C-6a	~ 132.0
C-7	~ 127.0
C-8	~ 134.0
C-9	~ 140.0
C-9a	~ 120.0
C-9b	~ 130.0
C-1'	~ 138.0
C-2'	~ 129.0
C-3'	~ 128.5
C-4'	~ 129.5
C-5'	~ 128.5
C-6'	~ 129.0

Note: PubChem indicates the availability of a <sup>13</sup>C NMR spectrum for **Anigorufone**.[1] The values presented here are representative chemical shifts for the phenylphenalenone core and are consistent with data for similar compounds.

### Mass Spectrometry (MS) Data



Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 3: Mass Spectrometry Data for Anigorufone

lon	m/z	Relative Intensity
[M]+	272.3	High
[M-CO]+	244.3	Moderate
[M-C <sub>6</sub> H₅] <sup>+</sup>	195.2	Moderate
[C13H7O] <sup>+</sup>	179.2	Low

Note: The fragmentation pattern is predicted based on the structure of **Anigorufone** and common fragmentation pathways for aromatic ketones. The molecular ion peak is expected to be prominent due to the stability of the aromatic system. PubChem indicates the availability of GC-MS data for **Anigorufone**.[1]

## **Experimental Protocols**

The following are generalized experimental protocols for the acquisition of NMR and MS data for phenylphenalenone compounds like **Anigorufone**.

#### **NMR Spectroscopy Protocol**

- Sample Preparation: Approximately 5-10 mg of purified Anigorufone is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, acetone-d<sub>6</sub>, or DMSO-d<sub>6</sub>) in a 5 mm NMR tube.
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- ¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.



- ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
- 2D NMR Experiments: To aid in the complete assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often performed.

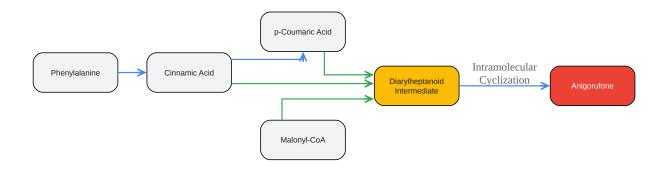
#### **Mass Spectrometry Protocol**

- Sample Introduction: The purified Anigorufone sample is introduced into the mass spectrometer. For GC-MS, the sample is first vaporized and passed through a gas chromatography column to separate it from any impurities. For other ionization methods like Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent and infused directly or via an LC system.
- Ionization: Electron Ionization (EI) is a common method for GC-MS, which involves bombarding the sample with a high-energy electron beam. ESI is a softer ionization technique often used for LC-MS.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Fragmentation Analysis: For tandem mass spectrometry (MS/MS), precursor ions of interest are selected and fragmented by collision-induced dissociation (CID) to generate a characteristic fragmentation pattern that aids in structure elucidation.

# Biosynthesis and Experimental Workflow Biosynthesis of Anigorufone

**Anigorufone** belongs to the 9-phenylphenalenone class of compounds, which are biosynthesized via the phenylpropanoid pathway. The pathway involves the condensation of precursors derived from cinnamic acid and p-coumaric acid to form a diarylheptanoid intermediate. This intermediate then undergoes intramolecular cyclization to form the characteristic tricyclic phenalenone core of **Anigorufone**.





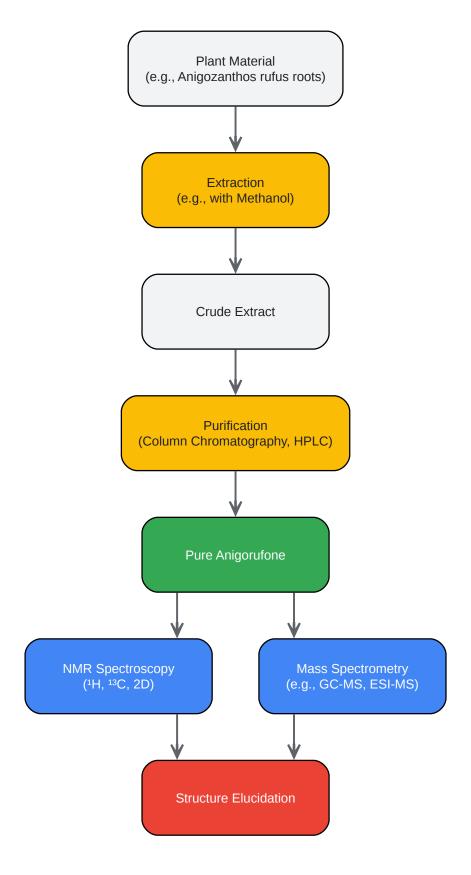
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Caption: Proposed biosynthetic pathway of Anigorufone.

### **Experimental Workflow for Spectroscopic Analysis**

The structural elucidation of **Anigorufone** from a natural source typically follows a standardized workflow involving extraction, purification, and spectroscopic analysis.





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Caption: General experimental workflow for the isolation and spectroscopic analysis of **Anigorufone**.

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#### References

- 1. Anigorufone | C19H12O2 | CID 636472 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anigorufone | 56252-32-5 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Anigorufone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158205#spectroscopic-data-of-anigorufone-nmr-ms]

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